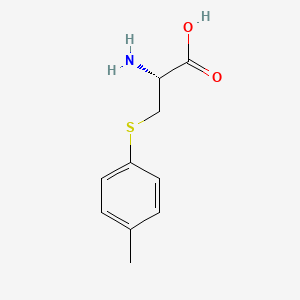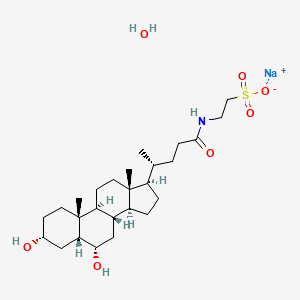
Taurohyodeoxycholic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium taurohyodeoxycholate is a taurine-amidated bile salt, commonly used as an anionic detergent. It is a derivative of hyodeoxycholic acid, conjugated with taurine, and is known for its amphipathic properties, making it useful in various biochemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium taurohyodeoxycholate typically involves the conjugation of hyodeoxycholic acid with taurine. This reaction is facilitated by the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), under mild conditions. The product is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of sodium taurohyodeoxycholate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium taurohyodeoxycholate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent bile acid.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hyodeoxycholic acid.
Substitution: Various taurine derivatives.
Applications De Recherche Scientifique
Sodium taurohyodeoxycholate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis and stabilization of nanoparticles.
Biology: Employed in studies of membrane proteins due to its ability to solubilize lipid bilayers.
Medicine: Investigated for its potential in treating liver diseases and as a component in drug delivery systems.
Industry: Utilized in the formulation of detergents and emulsifiers
Mécanisme D'action
The mechanism of action of sodium taurohyodeoxycholate involves its interaction with cell membranes. It acts as a detergent, disrupting lipid bilayers and solubilizing membrane proteins. This property is particularly useful in the isolation and study of membrane-bound proteins. Additionally, it has been shown to prevent apoptosis by blocking calcium-mediated apoptotic pathways and inhibiting caspase-12 activation .
Comparaison Avec Des Composés Similaires
- Sodium taurodeoxycholate
- Sodium taurocholate
- Sodium glycocholate
Comparison:
- Sodium taurodeoxycholate: Similar in structure but differs in the position of hydroxyl groups, affecting its solubility and detergent properties.
- Sodium taurocholate: Contains an additional hydroxyl group, making it more hydrophilic and less effective as a detergent.
- Sodium glycocholate: Conjugated with glycine instead of taurine, resulting in different biochemical properties .
Sodium taurohyodeoxycholate stands out due to its unique combination of hydrophobic and hydrophilic regions, making it highly effective in solubilizing membrane proteins and useful in various biochemical applications.
Propriétés
Formule moléculaire |
C26H46NNaO7S |
|---|---|
Poids moléculaire |
539.7 g/mol |
Nom IUPAC |
sodium;2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;hydrate |
InChI |
InChI=1S/C26H45NO6S.Na.H2O/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2;;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);;1H2/q;+1;/p-1/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-;;/m1../s1 |
Clé InChI |
MJKUJELEPWZEGU-IGEKTTBWSA-M |
SMILES isomérique |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.[Na+] |
SMILES canonique |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II)](/img/structure/B12056297.png)

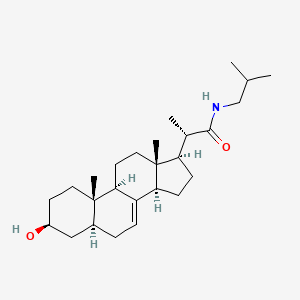
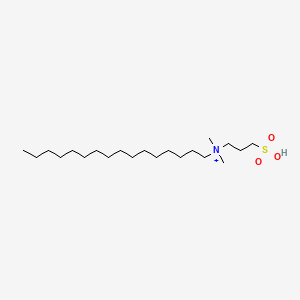
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12056328.png)

![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one](/img/structure/B12056333.png)
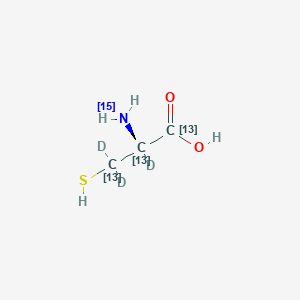
![3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12056346.png)

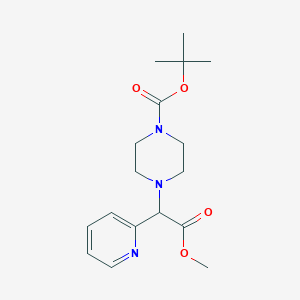
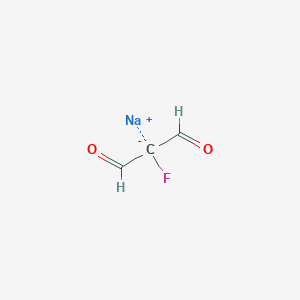
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12056374.png)
